(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S2 and its molecular weight is 458.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular, Electronic, and Spectroscopic Analysis
The study conducted by Beytur and Avinca (2021) focuses on the synthesis and analysis of heterocyclic compounds closely related to the chemical structure . Their research provides insight into the electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties through experimental and theoretical methods. These compounds exhibit significant potential for applications in material science, particularly in the development of nonlinear optical materials due to their electronic properties and absorption spectra. The detailed analysis compares experimental and theoretical values, offering a foundation for further exploration in optical and electronic applications (Beytur & Avinca, 2021).
Apoptosis-Inducing Agents for Cancer Treatment
Gad et al. (2020) explored the synthesis of compounds with a structural similarity, focusing on their application as apoptosis-inducing agents in breast cancer treatment. The research highlights the synthesis process and the in vitro and in vivo activity evaluation against cancer cell lines. This study demonstrates the potential of such compounds in the development of new therapeutic agents for cancer treatment, with one of the synthesized compounds showing significant reduction in tumor mass and cell viability in breast cancer models (Gad et al., 2020).
Asymmetric Organocatalysis
Inokuma et al. (2011) developed hydrogen-bond (HB) donor catalysts that incorporate a structure related to the compound of interest, showcasing their effectiveness in asymmetric organocatalysis. These catalysts were employed in highly enantioselective reactions, including the hydrazination of 1,3-dicarbonyl compounds and the isomerization of alkynoates to allenoates with high enantioselectivity. The research underlines the utility of these catalysts in synthesizing chiral compounds, which are crucial in drug development and synthesis of biologically active molecules (Inokuma et al., 2011).
Synthesis of Novel Cyclic Sulfonamides
Greig, Tozer, and Wright (2001) reported on the synthesis of novel cyclic sulfonamides via the Diels-Alder reaction, utilizing derivatives that share functional similarities with the given compound. Their research contributes to the development of new histamine H3 receptor antagonists, showcasing the potential pharmaceutical applications of these compounds in the treatment of allergies, sleep disorders, and obesity (Greig, Tozer, & Wright, 2001).
Properties
IUPAC Name |
(3Z)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-15-6-8-16(9-7-15)14-25-19-10-11-29-22(19)21(26)20(30(25,27)28)13-24-12-17-4-2-3-5-18(17)23/h2-11,13,24H,12,14H2,1H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEOOFPSJRQCBZ-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NCC4=CC=CC=C4Cl)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.